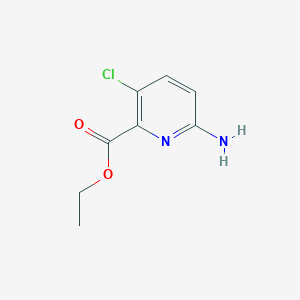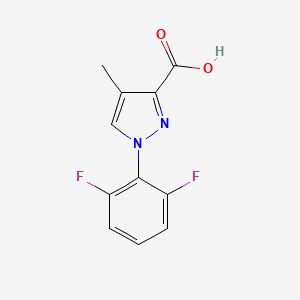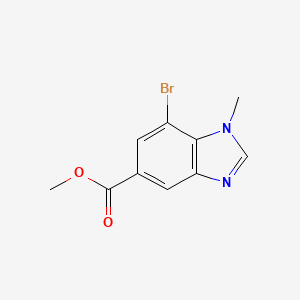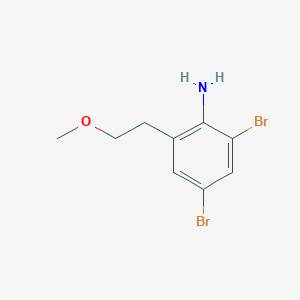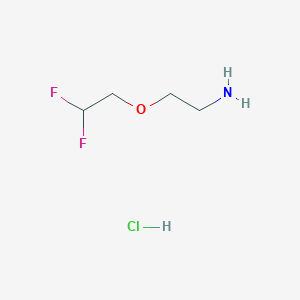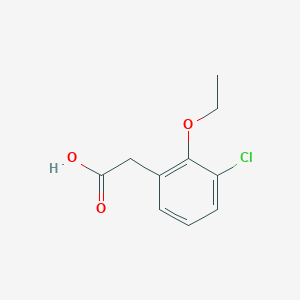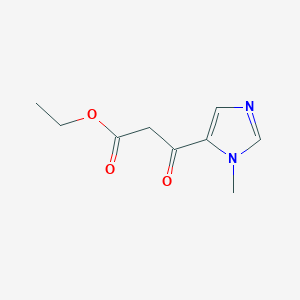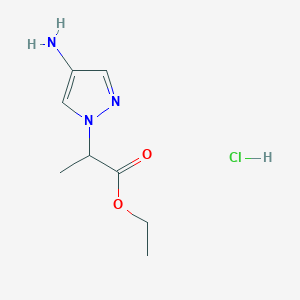
ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride
描述
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H13N3O2. It has a molecular weight of 219.67 . The compound is a salt, as indicated by the presence of hydrochloride in its name .
Molecular Structure Analysis
The InChI code for ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is 1S/C8H13N3O2.ClH/c1-3-13-8(12)6(2)11-5-7(9)4-10-11;/h4-6H,3,9H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not available in the sources I found.科学研究应用
Medicinal Chemistry
The compound is part of the pyrazole class of compounds which have been extensively studied in medicinal chemistry . Pyrazole derivatives bearing a free amino group at the 3, 4, or 5 position (namely, 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, respectively) have shown promising biological properties . They have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds .
Anti-cancer Research
Pyrazole compounds have been studied for their potential anti-cancer properties . For example, some compounds have shown activity against human gastric cancer cells . While the specific anti-cancer activity of “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” is not mentioned, it’s possible that it could have similar properties due to its pyrazole structure.
Antiviral Research
Compounds containing five-membered heteroaryl amines, which includes pyrazoles, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” could potentially be studied for its antiviral properties.
Anti-inflammatory Research
Aminopyrazole-based compounds have been studied for their anti-inflammatory properties . They have been found to provide useful ligands for receptors or enzymes, such as p38MAPK , which plays a crucial role in inflammatory responses.
Anti-leishmanial and Antimalarial Research
Pyrazole derivatives have also been studied for their potential anti-leishmanial and antimalarial properties . While the specific activity of “ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride” is not mentioned, it’s possible that it could have similar properties due to its pyrazole structure.
Industrial and Agricultural Applications
Pyrazole compounds are used in various industrial and agricultural applications . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .
安全和危害
属性
IUPAC Name |
ethyl 2-(4-aminopyrazol-1-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(2)11-5-7(9)4-10-11;/h4-6H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWWIRMESEUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



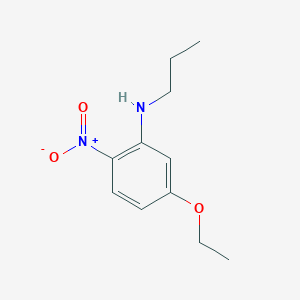
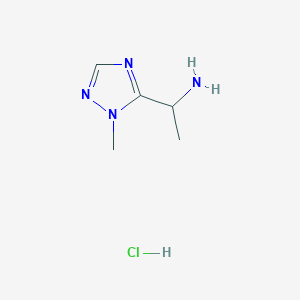
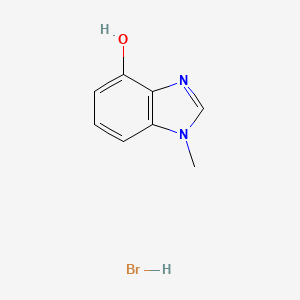
![Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B1432051.png)

